molecular formula C12H10N4O2 B14509806 (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine

(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine

Cat. No.: B14509806
M. Wt: 242.23 g/mol
InChI Key: HNVKAXBMEWQNJZ-JOBJLJCHSA-N
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Description

(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyimino group and a pyrimidinyl moiety. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine typically involves the condensation of an aldehyde or ketone with hydroxylamine. The reaction conditions often include the use of a weak base to facilitate the nucleophilic attack and subsequent protonation steps .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the electrolytic reduction of nitric acid or the action of sodium bisulfite on sodium nitrite . These methods are designed to produce hydroxylamine derivatives efficiently and in large quantities, which can then be further reacted to form the desired compound.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various oxime derivatives, amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine involves its ability to form stable complexes with various molecular targets. The hydroxyimino group can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of stable oxime derivatives, which can modulate the activity of the target molecules . The molecular pathways involved often include nucleophilic addition and substitution reactions, which are facilitated by the unique structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxime derivatives and hydroxylamine derivatives, such as:

Uniqueness

What sets (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine apart is its unique combination of a hydroxyimino group and a pyrimidinyl moiety. This structure provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine

InChI

InChI=1S/C12H10N4O2/c17-15-11(9-4-2-1-3-5-9)12(16-18)10-6-7-13-8-14-10/h1-8,17-18H/b15-11+,16-12+

InChI Key

HNVKAXBMEWQNJZ-JOBJLJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C(=N/O)/C2=NC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=NO)C2=NC=NC=C2

Origin of Product

United States

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